molecular formula C34H58O2 B14244741 Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- CAS No. 209050-49-7

Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl-

Cat. No.: B14244741
CAS No.: 209050-49-7
M. Wt: 498.8 g/mol
InChI Key: RQJDECFGRLNGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- is an organic compound with a complex structure It consists of a benzene ring substituted with two dodecyloxy groups at the 1 and 4 positions, and two ethenyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- typically involves multiple steps. One common method starts with the preparation of Benzene, 1,4-bis(dodecyloxy)-2,5-bis[2-(trimethylsilyl)ethynyl]-. This intermediate is then subjected to desilylation to yield the final product . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- exerts its effects is primarily related to its ability to participate in π-conjugation. This allows for efficient electron delocalization, which is crucial for its role in organic electronics. The molecular targets and pathways involved include interactions with other π-conjugated systems and the formation of charge-transfer complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- is unique due to the presence of both long alkoxy chains and ethenyl groups. This combination imparts specific electronic properties that are advantageous in organic electronics and materials science.

Properties

CAS No.

209050-49-7

Molecular Formula

C34H58O2

Molecular Weight

498.8 g/mol

IUPAC Name

1,4-didodecoxy-2,5-bis(ethenyl)benzene

InChI

InChI=1S/C34H58O2/c1-5-9-11-13-15-17-19-21-23-25-27-35-33-29-32(8-4)34(30-31(33)7-3)36-28-26-24-22-20-18-16-14-12-10-6-2/h7-8,29-30H,3-6,9-28H2,1-2H3

InChI Key

RQJDECFGRLNGSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1C=C)OCCCCCCCCCCCC)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.